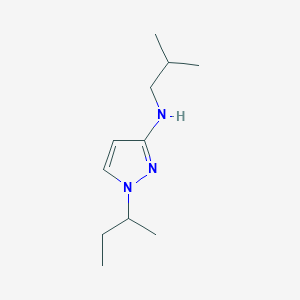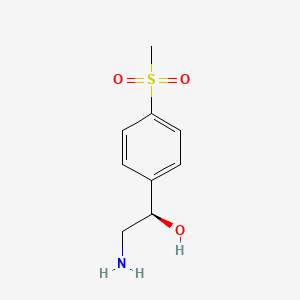![molecular formula C14H13NO2S B11737607 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11737607.png)
3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is a compound that belongs to the class of chalcones, which are aromatic ketones with two phenyl rings Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Méthodes De Préparation
The synthesis of 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aromatic aldehyde reacts with an aromatic ketone to form the chalcone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Analyse Des Réactions Chimiques
3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes like tyrosinase by binding to their active sites, thereby preventing the formation of melanin. Additionally, it can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines and reactive oxygen species .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3-[(3-Methoxyphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of a methoxyphenyl group and a thiophene ring. Similar compounds include:
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Known for its tyrosinase inhibitory activity and potential use in skin-whitening agents.
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: Studied for its anti-inflammatory and hypoglycemic effects.
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their biological activities and applications.
Propriétés
Formule moléculaire |
C14H13NO2S |
|---|---|
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
3-(3-methoxyanilino)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-10,15H,1H3 |
Clé InChI |
CLLFZZRGTOZKCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11737525.png)



![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)

![3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737579.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B11737591.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737595.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737603.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11737605.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737619.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737620.png)

